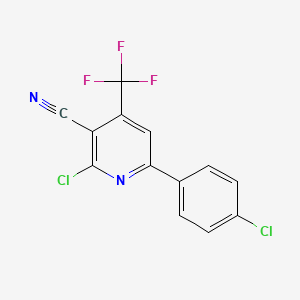

2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Descripción

2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 4, a chloro substituent at position 2, and a 4-chlorophenyl ring at position 6. Its molecular formula is C₁₃H₆Cl₂F₃N₂, with a molecular weight of 325.10 g/mol (calculated from structural data in ).

Propiedades

IUPAC Name |

2-chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Cl2F3N2/c14-8-3-1-7(2-4-8)11-5-10(13(16,17)18)9(6-19)12(15)20-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGVUNHWRSXXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H7Cl2F3N2

- Molecular Weight : 305.1 g/mol

The presence of multiple halogen substituents (chlorine and trifluoromethyl) suggests potential interactions with biological molecules, making it a candidate for further investigation in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its notable effects:

Antimicrobial Activity

Recent studies have evaluated the compound's efficacy against various microbial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several bacteria:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

The compound has also been tested for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.0 |

| MCF-7 (Breast) | 8.0 |

| HeLa (Cervical) | 7.5 |

These findings suggest that the compound may inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors critical for bacterial growth and cancer cell survival. The electron-withdrawing properties of the trifluoromethyl group may enhance its reactivity towards nucleophiles involved in these biological processes.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, highlighting the importance of halogen substitution in enhancing biological activity. The study found that compounds with both chlorinated and trifluoromethyl groups exhibited improved potency against selected microbial strains compared to their non-halogenated analogs .

Another investigation focused on the anticancer potential of pyridine derivatives, where it was reported that the presence of halogen substituents significantly affected the cytotoxicity profiles against various cancer cell lines . The study concluded that optimizing substituent positions could lead to more effective therapeutic agents.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Key Comparative Insights :

Chlorine at C2 versus C6 (as in ) alters steric and electronic environments, affecting interactions with biological targets like enzymes or receptors.

Biological Activity: Phenoxy-substituted analogs (e.g., ) show pesticidal activity, likely due to increased membrane permeability from the hydrophobic phenoxy group. Cycloocta[b]pyridine derivatives () demonstrate anticancer effects, suggesting that the pyridinecarbonitrile core is a versatile scaffold for drug discovery.

Synthetic Accessibility :

- The target compound’s synthesis likely involves halogenation and cross-coupling steps similar to those for 2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile ().

- Cycloocta[b]pyridine derivatives require cyclization reactions, which are more complex than linear pyridine syntheses ().

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | 2-Chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile | 4-(4-Chlorophenyl)-2-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | 325.10 | 232.65 | 314.68 |

| LogP (Predicted) | ~3.8 | ~2.9 | ~4.2 |

| Solubility (mg/mL) | <0.1 (aqueous) | <0.1 (aqueous) | <0.1 (aqueous) |

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution for introducing the trifluoromethyl group.

- Suzuki-Miyaura coupling to attach the 4-chlorophenyl moiety to the pyridine core.

- Cyano-group installation via nitrile substitution or oxidation of primary amines. Key intermediates include halogenated pyridine precursors and aryl boronic acids. For example, analogs like 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile (a structurally similar compound) were synthesized using Suzuki coupling and crystallographically validated .

Q. How can researchers confirm the molecular structure of this compound?

Methodological approaches include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles (e.g., C–C = 1.39–1.48 Å, C–N = 1.32–1.35 Å in pyridine derivatives) .

- Nuclear Magnetic Resonance (NMR) : NMR is critical for verifying trifluoromethyl group orientation.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for analogs in and ).

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, CF) influence the compound’s reactivity and stability?

- Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing the pyridine ring but reducing nucleophilic attack susceptibility. This is observed in analogs like 3-amino-2-chloro-4-(trifluoromethyl)pyridine, where CF directs regioselectivity in substitution reactions .

- Chlorine substituents at the 2- and 6-positions create steric hindrance, affecting coupling reactions. For example, 4-(2,4-dichlorophenyl) analogs require optimized Pd catalyst loading to mitigate dehalogenation side reactions .

Q. What crystallographic challenges arise in analyzing this compound, and how are they resolved?

- Disorder in trifluoromethyl groups : Common in SCXRD studies. Refinement using SHELXL with split positions and isotropic displacement parameters resolves this .

- Planarity deviations : The pyridine ring may exhibit slight non-planarity (torsion angles = 0.5–5.6°) due to steric interactions between Cl and CF groups. PLATON software aids in validating geometric parameters .

Q. How can researchers address contradictions in reported synthetic yields for this compound?

Discrepancies often stem from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve yields in Suzuki coupling by stabilizing Pd intermediates.

- Temperature control : Excessive heat (>100°C) degrades nitrile groups, as seen in analogs like 6-amino-3-methyl-4-(4-nitrophenyl)pyridine derivatives .

- Catalyst selection : Pd(PPh) vs. PdCl(dppf) impacts cross-coupling efficiency. Systematic DOE (Design of Experiments) is recommended for optimization .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for halogenated intermediates .

- Bioactivity Screening : Prioritize in silico docking (e.g., AutoDock Vina) to predict interactions with biological targets, leveraging the compound’s nitrile and CF motifs .

- Spectroscopic Validation : Combine IR (C≡N stretch: ~2230 cm) and NMR (δ ~115–120 ppm for nitrile carbons) for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.